N-(2-bromo-4-ethylphenyl)-2-chloroacetamide
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Overview
Description
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C10H12BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromo-4-ethylphenyl group, and the acetyl group is substituted with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide typically involves the reaction of 2-bromo-4-ethylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-bromo-4-ethylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The bromo and ethyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide can be compared with other similar compounds, such as:
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: Similar structure but with an iodine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N-(4-bromo-2-ethylphenyl)acetamide: Lacks the chloro group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-7-3-4-9(8(11)5-7)13-10(14)6-12/h3-5H,2,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAUXYSEPDVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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